molecular formula C21H17N5O2S2 B4501268 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4501268
M. Wt: 435.5 g/mol
InChI Key: PZNUQSMWBFBVRU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a 4-(methylsulfanyl)phenyl group at position 3 and an N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide moiety. The pyridazinone ring (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is a pharmacophore associated with diverse biological activities, including anti-inflammatory and antiviral properties .

The synthesis of such compounds typically involves multi-step protocols, including azide coupling or hydrazone formation, as seen in analogous pyridazinone derivatives .

Properties

IUPAC Name

2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-29-16-4-2-14(3-5-16)17-6-7-20(28)26(25-17)12-19(27)24-21-23-18(13-30-21)15-8-10-22-11-9-15/h2-11,13H,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNUQSMWBFBVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Structural Features Biological Relevance Reference
Pyridazinone derivatives Core pyridazinone ring with aryl/heteroaryl substituents Antiviral, anti-inflammatory, and kinase inhibition activities reported
Thiazole-acetamide hybrids Thiazole ring fused with pyridine or other aromatic systems Known for antimicrobial and anticancer activity via interaction with cellular receptors
Sulfanyl-substituted aromatics Methylsulfanyl (SCH₃) or benzenesulfonamide groups Enhanced lipophilicity and potential enzyme inhibition (e.g., cyclooxygenase)

Pharmacological Potential

  • Pyridazinone-thiazole hybrids (e.g., benzothiazole-bearing sulfonamides) show antiviral activity against RNA viruses, likely due to thiazole-mediated interference with viral replication .
  • Methylsulfanyl groups in similar scaffolds enhance binding to hydrophobic pockets in enzyme active sites, as observed in COX-2 inhibitors .

Research Findings and Limitations

Key Observations

  • The compound’s structural complexity (pyridazinone + thiazole-pyridine) may confer dual mechanisms of action, but synthetic challenges could limit scalability .

Gaps in Evidence

  • No explicit data on solubility, stability, or in vitro/in vivo efficacy.
  • Limited examples of direct structural analogues with reported biological data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

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